4,5-Dimethylpiperazin-2-one
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Overview
Description
4,5-Dimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a derivative of piperazine, featuring two methyl groups at the 4 and 5 positions and a ketone group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dimethylpiperazin-2-one can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the Ugi reaction, which is a multicomponent reaction that can produce a variety of piperazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary alcohols .
Scientific Research Applications
4,5-Dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an antagonist of protease-activated receptor 2 (PAR2), inhibiting multiple signaling pathways in cancer cells. This inhibition can lead to reduced cell migration, apoptosis, and decreased expression of inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylpiperazin-2-one
- 2,4-Dimethylpiperazin-1-yl-4H-1,2,6-thiadiazin-4-one
Uniqueness
4,5-Dimethylpiperazin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C6H12N2O |
---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,5-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-5-3-7-6(9)4-8(5)2/h5H,3-4H2,1-2H3,(H,7,9) |
InChI Key |
GKVCCYSVTRVPLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(=O)CN1C |
Origin of Product |
United States |
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